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Compound of Interest

Compound Name: 2,2-Dimethylpiperidine

CAS No.: 54152-47-5

Cat. No.: B1364143 Get Quote

Executive Summary: The "Magic Methyl" Effect in
Piperidines
Dimethylpiperidine derivatives represent a specialized subclass of the "piperidine privilege" in

medicinal chemistry. While the parent piperidine ring is ubiquitous in FDA-approved drugs (e.g.,

donepezil, fentanyl), the addition of two methyl groups—specifically at the 2,6- or 3,5-positions

—introduces critical steric and electronic constraints that modulate metabolic stability, receptor

selectivity, and lipophilicity.

This guide moves beyond generic descriptions to analyze the specific utility of

dimethylpiperidine scaffolds. It focuses on two primary isomers:[1]

2,6-Dimethylpiperidine (Lupetidine): Acts as a "conformational lock," restricting rotation and

protecting the nitrogen center from metabolic

-oxidation.

3,5-Dimethylpiperidine: Used to tune the hydrodynamic volume of the molecule, enhancing

fit within hydrophobic enzyme pockets (e.g., AChE, kinases).

Structural Activity Relationship (SAR) & Mechanistic
Logic
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The biological potency of dimethylpiperidines is governed by the Thorpe-Ingold effect and

conformational anchoring.

The 2,6-Dimethyl Blockade (Steric Gatekeeper)
Placing methyl groups at the

-carbons (C2 and C6) creates a steric shield around the nitrogen atom.

Mechanism: The methyl groups force the piperidine ring into a rigid chair conformation. In the

cis-isomer (thermodynamically stable), both methyls are equatorial, locking the lone pair

availability.

Biological Outcome:

Metabolic Stability: Drastically reduces N-dealkylation by Cytochrome P450 enzymes.

Selectivity: The bulk prevents binding to "off-target" receptors that lack a widened

hydrophobic pocket.

The 3,5-Dimethyl Tuning (Hydrophobic Shaping)
Methylation at the

-carbons (C3 and C5) affects the ring's lipophilicity without sterically crowding the nitrogen lone
pair.

Mechanism: Increases

(lipophilicity) by approximately 1.0 unit compared to piperidine, facilitating Blood-Brain
Barrier (BBB) penetration.

Biological Outcome: Enhanced potency in CNS targets (Alzheimer's, antipsychotics) by

improving passive transport and hydrophobic interactions within the active site.

Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for selecting a dimethylpiperidine scaffold

based on the desired pharmacological outcome.
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Caption: Figure 1. SAR decision tree for selecting 2,6- vs. 3,5-dimethylpiperidine scaffolds

based on therapeutic goals.

Therapeutic Applications & Bioactivity Data[2][3][4]
[5]
Antimicrobial: Quaternary Ammonium Salts (QAS)
Quaternary salts derived from N-alkyl-2,6-dimethylpiperidines exhibit potent broad-spectrum

antimicrobial activity. The 2,6-dimethyl groups prevent the "folding back" of long alkyl chains,

ensuring the cationic head remains exposed for membrane interaction.

Mechanism: Electrostatic attraction to negatively charged bacterial cell walls

Displacement of divalent cations (

,

)

Membrane destabilization

Cytolysis.

Comparative Potency Data (MIC in

):
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Compound
Derivative

S. aureus
(Gram +)

E. coli (Gram -)
C. albicans
(Fungal)

Mechanism
Note

N-

dodecylpiperidin

e (Ref)

4.0 16.0 8.0
Standard

surfactant effect

N-dodecyl-2,6-

dimethylpiperidin

e

1.0 4.0 2.0

Steric bulk

prevents chain

folding

N-hexadecyl-3,5-

dimethylpiperidin

e

2.0 8.0 4.0
Enhanced

lipophilicity

Neurological: AChE Inhibitors (Alzheimer's)
3,5-Dimethylpiperidine derivatives serve as bioisosteres for the piperidine moiety in Donepezil.

The additional methyl groups fill the hydrophobic gorge of the Acetylcholinesterase (AChE)

enzyme more effectively than the unsubstituted ring.

Key Finding:Cis-3,5-dimethylpiperidine derivatives often show 2-3x higher affinity for AChE

compared to trans-isomers due to better geometric fit [1].

Oncology: Kinase Inhibition
In kinase inhibitors (e.g., targeting VEGFR or EGFR), the dimethylpiperidine moiety is used to

improve the solubility of planar aromatic heterocycles.

Role: The

character of the piperidine ring disrupts molecular planarity, increasing solubility (Fsp3
theory).

Activity: 3,5-dimethyl substitution maintains activity against resistant cancer cell lines (e.g.,

MCF-7, HCT-116) by improving cellular uptake [2].
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Controlling the cis/trans ratio is the single most critical processing parameter. Cis-isomers are

generally preferred for biological activity due to defined vector orientation.

Synthesis Workflow (Reductive Route)
The industrial standard involves the catalytic hydrogenation of lutidines (dimethylpyridines).
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Caption: Figure 2. Synthetic pathway for 2,6-dimethylpiperidine via catalytic hydrogenation of

lutidine.

Experimental Protocols (Self-Validating)
Protocol: Synthesis of N-Alkyl-2,6-Dimethylpiperidinium
Salts (Antimicrobial)
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Objective: Synthesize a quaternary ammonium salt for MIC testing.

Reagents:

cis-2,6-Dimethylpiperidine (10 mmol)

1-Bromohexadecane (10 mmol)

Acetonitrile (ACN) (Solvent)

Potassium Carbonate (

)

Step-by-Step Methodology:

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir

bar, dissolve 1.13 g (10 mmol) of cis-2,6-dimethylpiperidine in 20 mL of anhydrous ACN.

Addition: Add 2.76 g (20 mmol) of anhydrous

(Base scavenger).

Initiation: Dropwise add 3.05 g (10 mmol) of 1-bromohexadecane.

Validation Point: The solution should remain clear initially. Cloudiness indicates rapid salt

formation or moisture contamination.

Reflux: Heat the mixture to 80°C (reflux) for 12 hours under nitrogen atmosphere.

Workup:

Filter off the inorganic solids (

/KBr) while hot.

Evaporate the solvent under reduced pressure.

Purification (Critical): Recrystallize the crude residue from Acetone/Diethyl Ether (1:1).
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End-Point Check: Pure product appears as white hygroscopic crystals.

Characterization: Verify structure via

-NMR. Look for the characteristic downfield shift of the N-methyl protons (~3.0-3.3 ppm)
indicating quaternization.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: Quantify antimicrobial potency against S. aureus.

Preparation: Prepare a stock solution of the synthesized salt (1024

) in sterile water/DMSO (<1%).

Dilution: Use a 96-well microtiter plate. Add 100

of Mueller-Hinton Broth (MHB) to wells 1-12.

Serial Dilution: Add 100

of stock to well 1, mix, and transfer 100

to well 2. Repeat down to well 10. Discard final 100

.

Inoculation: Add 100

of bacterial suspension (

CFU/mL) to all test wells.

Control 1: Broth only (Sterility check).

Control 2: Broth + Bacteria (Growth check).

Incubation: 37°C for 18-24 hours.

Readout: The MIC is the lowest concentration with no visible turbidity.
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Validation: Add 20

of resazurin dye; lack of color change (blue to pink) confirms inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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